3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
Description
3-Thiabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a sulfur atom at the 3-position (thia) within a fused cyclohexane scaffold. This structure combines a strained bicyclo[3.1.0]hexane framework with a carboxylic acid group at the 1-position, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its sulfur atom may enhance lipophilicity, influencing biological activity, as seen in its reported antibacterial properties in GC/MS analyses of natural extracts .
Properties
CAS No. |
2166640-77-1 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2S/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8) |
InChI Key |
DXOVQIIFFSGPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CSC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Sulfur-Containing Intermediates
A primary route to 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves intramolecular cyclization of sulfur-bearing precursors. VulcanChem reports the use of tetrahydrofuran (THF) as a solvent under controlled temperatures (0–25°C) to facilitate ring closure. Catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂) enhance reaction rates and selectivity. For example, a thiirane derivative undergoes acid-catalyzed ring-opening followed by cyclization to form the bicyclic core. Yields range from 65% to 82%, depending on the substitution pattern of the starting material.
Protecting Group Strategies
Regioselective cyclization often requires temporary protection of the carboxylic acid group. tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups are commonly employed to prevent undesired side reactions. After cyclization, deprotection is achieved via hydrolysis (HCl/THF) or hydrogenolysis (H₂/Pd-C). For instance, Boc-protected intermediates yield the free carboxylic acid upon treatment with trifluoroacetic acid (TFA) in dichloromethane, with isolated yields exceeding 75%.
Organocatalytic Enamine-Based Cascade Reactions
Sulfa-Michael/Aldol Condensation Sequence
A stereoselective synthesis developed by De Risi et al. employs a chiral organocatalyst (10 mol%) to orchestrate a cascade reaction starting from cinnamaldehyde derivatives and 1,4-dithiane-2,5-diol. The process involves:
-
Sulfa-Michael Addition : Enamine formation between the aldehyde and catalyst, followed by thiol conjugate addition.
-
Aldol Condensation : Intramolecular cyclization to form the thiabicyclo[3.1.0]hexane skeleton.
-
Nitrocyclopropanation : Reaction with bromonitromethane and triethylamine to install the cyclopropane ring.
This method achieves enantiomeric ratios up to 94:6 and diastereomeric excesses of 93:7, with an overall yield of 30%.
Optimization of Reaction Conditions
Key parameters include:
-
Catalyst Loading : 20 mol% of the organocatalyst ensures optimal stereocontrol.
-
Solvent : Dichloromethane (CH₂Cl₂) at 40°C balances reactivity and selectivity.
-
Additives : Benzoic acid (10 mol%) accelerates iminium formation and hydrolysis steps.
Intramolecular Cyclopropanation of Diazoacetates
Diazo Intermediate Synthesis
The intramolecular cyclopropanation strategy, adapted from oxa- and azabicyclo syntheses, utilizes diazoacetates as key intermediates. Starting from cinnamyl alcohols, the diol intermediate is converted to a diazo compound using tosyl chloride (TsCl) and diazomethane (CH₂N₂). Rhodium catalysts (e.g., Rh₂(OAc)₄) mediate carbene transfer, inducing cyclopropanation with >90% stereoselectivity.
Reaction Mechanism and Outcomes
The diazo group decomposes under catalytic conditions to generate a carbene, which inserts into the adjacent C–H bond, forming the cyclopropane ring. This method produces the thiabicyclo framework in 70–85% yield, with reaction times under 12 hours.
Acid-Catalyzed Cyclization of Aminomethylcyclopropyl Acetals
Adapted Aminomethylcyclopropane Route
Although originally developed for azabicyclo analogs, this method can be modified for sulfur-containing systems. cis-2-Aminomethylcyclopropyl-1,1-dialkyl acetals undergo acid-catalyzed cyclization in the presence of alkanecarboxylic acids (e.g., acetic acid). Hydrolysis of the resulting nitrile intermediate (e.g., using HCl/EtOH) affords the carboxylic acid.
Process Optimization
-
Acid Choice : Concentrated HCl or H₂SO₄ in THF achieves complete nitrile hydrolysis.
-
Temperature : Reactions proceed at reflux (80–100°C) to ensure rapid cyclization.
Comparative Analysis of Synthetic Methods
| Method | Key Reactants | Catalyst/Solvent | Yield | Stereoselectivity |
|---|---|---|---|---|
| Cyclization | Thiirane derivatives | ZnCl₂/THF | 65–82% | Moderate |
| Organocatalytic Cascade | Cinnamaldehyde, dithiane | Chiral amine/CH₂Cl₂ | 30% | High (er 94:6) |
| Diazo Cyclopropanation | Cinnamyl alcohol, diazo | Rh₂(OAc)₄/EtOAc | 70–85% | High |
| Acid-Catalyzed Cyclization | Aminomethylcyclopropyl acetal | HCl/THF | 60–75% | Low |
The organocatalytic approach excels in stereocontrol but suffers from lower yields, whereas diazo-based methods offer scalability at the expense of handling hazardous intermediates. Cyclization strategies provide a balance of practicality and efficiency .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or introducing protective groups:
-
Reagents : Methanol, ethanol, or other alcohols with H<sub>2</sub>SO<sub>4</sub> or DCC (dicyclohexylcarbodiimide) as catalysts.
-
Conditions : Reflux in tetrahydrofuran (THF) at 60–80°C for 6–12 hours.
-
Product : Corresponding bicyclic esters (e.g., methyl 3-thiabicyclo[3.1.0]hexane-1-carboxylate).
Amide Formation
The acid reacts with amines to form amides, enabling integration into peptidomimetic systems:
-
Reagents : Primary or secondary amines (e.g., benzylamine) with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Conditions : Room temperature in dichloromethane (DCM), 12–24 hours.
-
Example : Reaction with benzylamine yields N-benzyl-3-thiabicyclo[3.1.0]hexane-1-carboxamide.
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, generating the parent bicyclic sulfide:
-
Conditions : Heating at 120–150°C under vacuum or with Cu(I) catalysts.
-
Product : 3-Thiabicyclo[3.1.0]hexane.
Nitrocyclopropanation
The compound participates in stereoselective nitrocyclopropanation via Michael addition and intramolecular cyclization:
Reaction Mechanism
-
Michael Addition : Bromonitromethane attacks the α,β-unsaturated aldehyde intermediate derived from the bicyclic acid .
-
Cyclization : Intramolecular nucleophilic substitution forms the nitrocyclopropane ring .
Key Data
| Catalyst | Yield (%) | trans:cis Ratio | ee (%) |
|---|---|---|---|
| Organocatalyst 10 | 45 | 100:0 | 91 |
| Lipase 14 | 52 | 94:6 | 87 |
-
Conditions : Bromonitromethane (1.3 equiv), triethylamine (1.3 equiv), CH<sub>2</sub>Cl<sub>2</sub>, 0°C to room temperature .
-
Product : (1R,2R,5S,6R)-2-Aryl-6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehydes .
Sulfur-Specific Reactivity
The thia-bridge enables unique transformations:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of bicyclic compounds like 3-thiabicyclo[3.1.0]hexane derivatives in antimicrobial applications. For example, derivatives of bicyclic oxazolidinones have shown significant antibacterial activity against resistant strains of bacteria, suggesting that modifications to the bicyclic structure can enhance pharmacological properties .
Synthesis of Bioactive Compounds
The synthesis of 3-thiabicyclo[3.1.0]hexane derivatives has been explored for their utility as scaffolds in drug discovery. The ability to introduce various functional groups allows for the development of compounds with specific biological activities, making them valuable in the design of new therapeutics .
Synthetic Methodologies
Annulation Reactions
The synthesis of 3-thiabicyclo[3.1.0]hexanes is often achieved through innovative annulation reactions involving cyclopropenes and aminocyclopropanes. These methods allow for the creation of complex structures with multiple stereocenters, which are crucial for developing biologically active molecules .
Building Blocks for Organic Synthesis
Due to their unique structural features, 3-thiabicyclo[3.1.0]hexanes serve as important building blocks in organic synthesis. They can be used to construct more complex molecules through various coupling reactions, thus playing a critical role in the synthesis of pharmaceuticals and agrochemicals .
Materials Science
Polymer Applications
Bicyclic compounds have been utilized as precursors or additives in polymer chemistry. Their unique three-dimensional structures can impart desirable properties to polymers, such as increased stability and enhanced mechanical performance .
Potential Use in Coatings and Adhesives
The incorporation of 3-thiabicyclo[3.1.0]hexane derivatives into coatings and adhesives has been investigated due to their potential to improve adhesion properties and resistance to environmental degradation, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the bicyclic structure can form strong interactions with metal ions and other electrophilic species, influencing various biochemical pathways. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further modulating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid with structural analogs differing in heteroatoms (O, N) or substituents. Key differences in physicochemical properties, synthesis, and applications are highlighted.
Structural and Physicochemical Properties
| Compound Name | Heteroatom | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | S | C₆H₈O₂S | 144.19 | Lipophilic; antibacterial activity |
| 3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid | O | C₆H₈O₃ | 128.13 | Polar; stable at 2–8°C storage |
| 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | N | C₆H₉NO₂ | 127.14 | Basic; forms salts for drug delivery |
| 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | N (methyl) | C₇H₁₁NO₂ | 141.17 | Increased steric hindrance |
- However, sulfur’s larger atomic radius may introduce ring strain compared to oxygen or nitrogen analogs.
- Oxygen (Oxa) Analogs : The oxa derivative (C₆H₈O₃) exhibits higher polarity due to the ether oxygen, requiring storage at 2–8°C to maintain stability .
- Nitrogen (Aza) Analogs: The nitrogen atom enables salt formation (e.g., hydrochloride salts) and hydrogen bonding, critical for interactions in drug targets like adenosine receptors . Methyl substitution on the nitrogen (C₇H₁₁NO₂) adds steric bulk, altering reactivity .
Biological Activity
3-Thiabicyclo[3.1.0]hexane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of bicyclic compounds, characterized by a sulfur atom in its structure. The synthesis of this compound has been explored through various methodologies, often focusing on stereospecific approaches that yield high purity and specific configurations. For example, recent studies have demonstrated efficient synthetic routes involving organocatalytic methods and multi-step reactions that enhance the yield of the target compound .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds, it was found to possess strong antibacterial properties against several strains of bacteria, suggesting its potential as a lead compound for the development of new antibiotics .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 25 |
| 100 | 50 |
| 200 | 75 |
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this compound may have implications in neuropharmacology, particularly in modulating glutamate receptors involved in neurotransmission. This modulation could potentially lead to antipsychotic effects, similar to those observed with other metabotropic glutamate receptor agonists .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- A study published in Scientific Reports demonstrated that derivatives of thiabicyclo compounds exhibited both antibacterial and anti-inflammatory effects when tested against various pathogens and inflammatory models .
- Another investigation focused on the neuroprotective effects of related compounds, suggesting that they may offer therapeutic benefits for neurodegenerative diseases by enhancing synaptic plasticity through glutamate receptor modulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis involves cyclization of precursors (e.g., bicyclic thioethers) using tetrahydrofuran (THF) as a solvent, with catalysts like Lewis acids to enhance yield and selectivity. Key steps include regioselective protection of functional groups and temperature control (20–80°C) to avoid side reactions .
- Example : A typical protocol uses a cyclopropanation strategy with sulfur-containing precursors, followed by carboxylation under acidic conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies bicyclic ring protons (δ 1.5–3.0 ppm) and carboxylic acid protons (δ 10–12 ppm).
- LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]+ at m/z 145.1) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., salts or esters) .
Q. What are the primary chemical reactions of this compound in organic synthesis?
- Methodology :
- Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) to form esters.
- Amidation : Coupling with amines (e.g., benzylamine) via carbodiimide reagents (e.g., EDC/HOBt) yields bicyclic amides .
- Oxidation/Reduction : The sulfur atom can be oxidized to sulfoxide/sulfone derivatives using H₂O₂ or reduced with LiAlH₄ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodology :
- Variable analysis : Test catalyst systems (e.g., Pd vs. Cu), solvent polarity (THF vs. DMF), and temperature gradients.
- Byproduct profiling : Use LC-MS to identify side products (e.g., ring-opened thiols) that reduce yields .
- Statistical optimization : Apply design of experiments (DoE) to isolate critical parameters (e.g., reaction time > catalyst loading) .
Q. What stereochemical challenges arise during asymmetric synthesis, and how are they addressed?
- Methodology :
- Chiral auxiliaries : Use enantiopure precursors (e.g., L-glutamic acid derivatives) to control bicyclic ring stereochemistry .
- Kinetic resolution : Enzymatic or chiral HPLC separation of racemic mixtures .
- Computational modeling : Predict steric effects using DFT calculations to guide synthetic routes .
Q. How does the sulfur atom in the bicyclic framework influence biological activity compared to oxygen/nitrogen analogs?
- Methodology :
- Comparative SAR studies : Synthesize oxa-/aza-bicyclic analogs (e.g., 3-oxabicyclo[3.1.0]hexane-1-carboxylic acid) and test receptor binding (e.g., GPCRs).
- Solubility assays : Measure logP values to assess hydrophobicity differences (sulfur > oxygen analogs) .
- Enzymatic stability : Incubate with liver microsomes to compare metabolic degradation rates .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodology :
- Prodrug design : Synthesize ester or amide prodrugs (e.g., ethyl esters) to enhance plasma stability .
- pH optimization : Buffer solutions (pH 5–7) minimize carboxylic acid deprotonation and degradation .
- Lyophilization : Stabilize as hydrochloride salts for long-term storage .
Key Considerations for Experimental Design
- Scale-up challenges : Transition from batch to flow chemistry improves reproducibility for multi-gram synthesis .
- Toxicity profiling : Screen for thiol-mediated cytotoxicity using HEK293 cell lines before in vivo studies .
- Collaborative validation : Cross-validate NMR/LC-MS data with independent labs to mitigate instrumental bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
